molecular formula C13H26N2O2 B7918651 N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7918651
M. Wt: 242.36 g/mol
InChI Key: RYSQBIPXQADSJX-UHFFFAOYSA-N
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Description

“N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide” is a tertiary amide featuring a piperidine core substituted with a hydroxyethyl group at the 1-position and an isopropyl-acetamide moiety at the 3-position via a methylene bridge. Its molecular formula is C₁₃H₂₅N₂O₂, with a molecular weight of 241.35 g/mol (estimated based on structural analogs in and ). The hydroxyethyl group enhances hydrophilicity, while the isopropyl and piperidine components contribute to lipophilicity and conformational flexibility. This compound is primarily used in pharmaceutical and chemical research, particularly in studies involving receptor binding or metabolic stability optimization .

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11(2)15(12(3)17)10-13-5-4-6-14(9-13)7-8-16/h11,13,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSQBIPXQADSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with 2-hydroxyethyl halides, followed by acylation with isopropyl acetamide. The reaction conditions often include the use of organic solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and substituted piperidine derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide has been explored for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity: Research indicates that piperidine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
CompoundTarget OrganismMIC (mg/mL)
This compoundS. aureus0.0039 - 0.025
This compoundE. coli0.0039 - 0.025
Derivative XC. albicans3.125
  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound may reduce cell viability in cancer models, such as triple-negative breast cancer, by up to 55% at concentrations of 10 μM after three days of treatment . This positions the compound as a potential candidate for further development in cancer therapeutics.

Biological Research

The compound serves as a building block for synthesizing biologically active molecules, which can be utilized in receptor studies and drug development processes. The hydroxyethyl group enhances binding affinity to biological targets, while the piperidine ring interacts with neurotransmitter receptors, potentially modulating neurotransmission pathways .

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as an intermediate in synthesizing more complex chemical entities .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the hydroxyethyl and acetamide groups significantly impact biological activity. Understanding these relationships is crucial for optimizing the therapeutic potential of this compound.

Key Findings on SAR:

  • Hydroxyethyl Group: Enhances binding affinity through hydrogen bonding.
  • Acetamide Moiety: Influences solubility and interaction with receptors.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The hydroxyl and piperidine moieties play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide” can be contextualized against related compounds (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound (Target) C₁₃H₂₅N₂O₂ 241.35 Piperidine ring, hydroxyethyl, isopropyl Research in drug delivery, receptor studies
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide C₁₁H₂₂N₂O₂ 214.3 Pyrrolidine ring (5-membered), hydroxyethyl Discontinued; used in early-stage solubility studies
N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide C₁₅H₂₈N₄O 296.42 Pyrrolidine + piperazine dual heterocycles Potential kinase inhibitor scaffolds
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-ethyl-acetamide C₁₆H₂₉N₃O₂ 295.43 Amino acid side chain (butyryl), ethyl group Fluorochemical applications, peptide mimics
2,2’-Azobis[N-(2-hydroxyethyl)-2-methylpropionamidine]dihydrochloride C₁₀H₂₂N₆O₂·2HCl 367.25 Azoamidine core, hydroxyethyl Water-soluble polymerization initiator

Key Observations:

Ring Size and Conformational Effects: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine analog (5-membered) in . This difference may impact binding affinity in receptor-ligand interactions .

Substituent-Driven Properties: The hydroxyethyl group in the target compound and ’s azoamidine derivatives improves water solubility, critical for biomedical applications. However, the azoamidine core in is redox-sensitive, limiting its stability compared to the acetamide-based target .

Functional Group Variations: Amino acid side chains (e.g., 2-amino-3-methyl-butyryl in ) enable peptide-like interactions, making such compounds suitable for protease inhibition studies. In contrast, the target compound’s simpler acetamide group prioritizes synthetic accessibility .

Commercial Availability and Use :

  • The target compound is listed in supplier catalogs (), indicating its utility in high-throughput screening. By contrast, several analogs (e.g., ) are discontinued, likely due to challenges in scalability or stability .

Research Findings and Implications

  • Comparative Stability: Piperidine derivatives generally exhibit better metabolic stability than pyrrolidine analogs due to reduced ring strain, as noted in and .
  • Synthetic Challenges : The tertiary amide and stereochemical complexity of the target compound require advanced purification techniques, as highlighted in and .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and a hydroxyethyl side chain, which contribute to its interaction with biological targets. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]acetamide
  • Molecular Formula : C13H26N2O2C_{13}H_{26}N_{2}O_{2}
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1353957-97-7

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine derivatives reacted with acetic anhydride or acetyl chloride.
  • Reagents : A base such as triethylamine is used to neutralize by-products.
  • Conditions : Controlled temperature and reaction time to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar piperidine structures demonstrate significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 6.25 μg/mL against various bacterial strains, indicating potent antibacterial activity comparable to standard antibiotics like chloramphenicol .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

  • It demonstrated cytotoxic effects in vitro against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules.
  • Receptor Interaction : The piperidine ring may engage with various receptors and enzymes, modulating biochemical pathways critical for therapeutic effects.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of piperidine derivatives, including this compound:

StudyFindings
Demonstrated anticancer activity in FaDu cells; superior cytotoxicity compared to bleomycin.
Exhibited antimicrobial activity with MIC values comparable to established antibiotics.
Evaluated for T-type calcium channel inhibition; showed selectivity over hERG channels, indicating potential for cardiac safety in drug development.

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